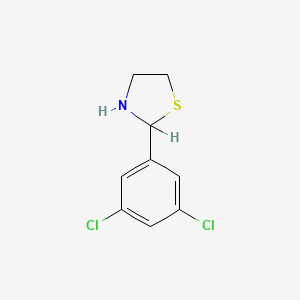

2-(3,5-Dichlorophenyl)thiazolidine

説明

2-(3,5-Dichlorophenyl)thiazolidine is a heterocyclic organic compound that features a thiazolidine ring substituted with a 3,5-dichlorophenyl group. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)thiazolidine typically involves the condensation of a thiol with an aldehyde or ketone. One common method is the reaction of 3,5-dichlorobenzaldehyde with cysteamine under acidic conditions to form the thiazolidine ring . This reaction can be carried out in various solvents, including ethanol or methanol, and often requires a catalyst such as hydrochloric acid to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .

化学反応の分析

Types of Reactions

2-(3,5-Dichlorophenyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazolidine rings .

科学的研究の応用

Pharmacological Applications

1. Anticancer Activity

2-(3,5-Dichlorophenyl)thiazolidine derivatives have shown significant potential in cancer treatment. For instance, compounds containing the thiazolidine structure have been evaluated for their antiproliferative effects against various cancer cell lines, including prostate and ovarian cancer cells. Research indicates that these compounds can selectively target cancer cells while minimizing harm to normal cells, making them promising candidates for cancer therapies .

2. Hepatotoxicity Studies

The compound 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (a related thiazolidine derivative) has been extensively studied for its hepatotoxic effects in animal models. Studies demonstrated that this compound induces liver damage in Fischer 344 rats, with gender and dosage influencing the severity of hepatotoxicity . Such findings are crucial as they provide insights into the safety profiles of thiazolidine derivatives in therapeutic contexts.

3. Antimicrobial Properties

Thiazolidine derivatives have also been explored for their antimicrobial activities. Certain synthesized compounds showed remarkable efficacy against multidrug-resistant strains of bacteria and fungi. For example, specific thiazolidinone derivatives exhibited high inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential as effective antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazolidine derivatives is vital for optimizing their pharmacological properties. Research has indicated that modifications to the thiazolidine ring can enhance anticancer and antimicrobial activities. For instance, substituents on the phenyl ring significantly affect the compound's bioactivity .

Case Studies

作用機序

The mechanism of action of 2-(3,5-Dichlorophenyl)thiazolidine involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial metabolism. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

類似化合物との比較

Similar Compounds

Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are used as antidiabetic agents and share the thiazolidine ring structure.

Uniqueness

2-(3,5-Dichlorophenyl)thiazolidine is unique due to the presence of the 3,5-dichlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives. This makes it a valuable compound for various research and industrial applications .

生物活性

2-(3,5-Dichlorophenyl)thiazolidine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, toxicity profiles, and therapeutic potential.

Chemical Structure and Properties

This compound features a thiazolidine ring substituted with a dichlorophenyl group. This structure is significant as it relates to the compound's biological activity, particularly its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit antimicrobial properties. For instance, studies have shown that various thiazolidinone compounds possess strong inhibition against a range of microorganisms, suggesting that this compound may also exhibit similar properties .

Hepatotoxicity

One of the most significant findings regarding the biological activity of this compound is its hepatotoxicity. Studies involving its structural analogs, particularly 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), have highlighted the compound's potential to cause liver damage in animal models. Research indicates that hepatotoxicity is dose-dependent and varies with gender; male rats show higher susceptibility compared to females . The mechanism involves cytochrome P450-mediated biotransformation, which suggests that metabolic activation is crucial for its toxic effects .

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : The compound interacts with cellular components leading to cytotoxic effects, particularly in liver cells.

- Metabolic Activation : The involvement of cytochrome P450 enzymes in the metabolism of thiazolidinediones indicates that metabolic pathways significantly influence their biological effects.

- Inflammatory Response : Hepatotoxicity may be associated with an inflammatory response in the liver, characterized by necrosis and infiltration of inflammatory cells .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Kennedy et al. (2003) | Identified hepatotoxicity in Fischer 344 rats administered DCPT; noted dose-dependent liver damage. |

| Patel et al. (2008) | Explored gender differences in susceptibility to DCPT-induced liver damage; found males more affected than females. |

| Crincoli et al. (2008) | Demonstrated that CYP3A-mediated biotransformation is essential for DCPT toxicity; inhibitors reduced liver damage. |

特性

IUPAC Name |

2-(3,5-dichlorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NS/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKREORQCZQSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003516 | |

| Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83522-15-0 | |

| Record name | Thiazolidine, 2-(3,5-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083522150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。